molecular formula C15H14O4 B3142443 2-[(2-Methoxyphenoxy)methyl]benzoic acid CAS No. 50456-88-7

2-[(2-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B3142443
CAS No.: 50456-88-7
M. Wt: 258.27 g/mol
InChI Key: OOOYVSSZZRPNFM-UHFFFAOYSA-N
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Description

Historical Development of Aryloxymethylbenzoic Acid Derivatives

The history of aryloxymethylbenzoic acid derivatives is intrinsically linked to the discovery and development of its foundational components and the reactions that connect them. Benzoic acid itself was first described in the 16th century through the dry distillation of gum benzoin. wikipedia.orgchemeurope.comnewworldencyclopedia.org Its structure was later determined by Justus von Liebig and Friedrich Wöhler in 1832. chemeurope.comnewworldencyclopedia.org Early industrial preparations involved the hydrolysis of benzotrichloride (B165768) or the oxidation of toluene. chemeurope.combritannica.com

The key synthetic transformation required to produce aryloxymethylbenzoic acids is the formation of an ether bond. The cornerstone reaction for this purpose, the Williamson ether synthesis, was developed by Alexander Williamson in 1850. organicchemistrytutor.com This reaction, which proceeds via an SN2 mechanism, typically involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. organicchemistrytutor.comyoutube.com The synthesis of a compound like 2-[(2-Methoxyphenoxy)methyl]benzoic acid would therefore logically involve the reaction between the sodium salt of 2-methoxyphenol and a 2-(halomethyl)benzoic acid derivative. wpmucdn.comyoutube.com The development of this reliable method in the mid-19th century opened the door for the systematic synthesis of countless ether derivatives, including the aryloxymethylbenzoic acid class.

Significance in Modern Organic Chemistry Research

Benzoic acid and its derivatives are fundamental building blocks in contemporary organic chemistry. nih.gov The aryloxymethylbenzoic acid scaffold, in particular, serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. This structural motif is present in various natural products and provides a foundation for creating new pharmaceuticals and materials. nih.govnih.govresearcher.life

Derivatives of this class are investigated for a range of biological activities. For instance, 2-phenoxybenzoic acids, which are structural isosteres, have been explored as potential anti-inflammatory agents. nih.gov The broader family of benzoic acid derivatives is a cornerstone in medicinal chemistry, forming the basis for drugs with anticancer and antimicrobial properties. researcher.lifepreprints.org Furthermore, these structures can be used as precursors for synthesizing complex heterocyclic systems like flavones and xanthones. youtube.comresearchgate.net The flexibility of the ether linkage and the ability to substitute the aromatic rings allow chemists to fine-tune the molecule's properties, making it a valuable scaffold in drug discovery and materials science. researcher.life

Current Research Trajectories for this compound

While specific research on this compound is not prominent, current research on the broader class of aryloxymethylbenzoic acids and related derivatives is robust and multifaceted. A significant area of investigation is the design and synthesis of novel derivatives for biological applications. researcher.life Researchers are exploring new benzoic acid-based compounds as potential histone deacetylase (HDAC) inhibitors and for their utility in treating skin infections, thereby offering alternatives to systemic antibiotics. researcher.life

Another active research front involves the application of these molecules in materials science. For example, certain perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, with potential applications in environmental remediation, such as treating oil spills. researcher.life Concurrently, there is ongoing work to refine and discover new synthetic pathways to these molecules. This includes optimizing established methods like those based on Grignard reagents and developing novel, metal-free oxidation reactions of benzylic substrates. google.comorganic-chemistry.org

Data Tables

Table 1: Physicochemical Properties of 2-[(Aryloxymethyl)]benzoic Acid Isomers

Property4-[(2-Methoxyphenoxy)methyl]benzoic acid chemscene.com2-[(4-Methoxyphenoxy)methyl]benzoic acid
CAS Number 149288-68-623560-68-1
Molecular Formula C₁₅H₁₄O₄C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol 258.27 g/mol
Hydrogen Bond Acceptors 34
Hydrogen Bond Donors 11
Rotatable Bonds 55

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-8-4-5-9-14(13)19-10-11-6-2-3-7-12(11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOYVSSZZRPNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms and molecules. A primary application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process would yield crucial data on bond lengths, bond angles, and dihedral angles for 2-[(2-Methoxyphenoxy)methyl]benzoic acid. Furthermore, DFT calculations can map out energy profiles for various molecular conformations, identifying the most energetically favorable shapes and the energy barriers between them.

A hypothetical table of optimized geometric parameters for this compound, which would be generated from DFT calculations, is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters (DFT)

Parameter Value
C-C (benzoic ring) ~1.39 Å
C=O (carboxyl) ~1.23 Å
C-O (carboxyl) ~1.35 Å
O-H (carboxyl) ~0.97 Å
C-O (ether) ~1.37 Å
C-C-C (benzoic ring) ~120°

Note: The values in this table are estimations based on typical bond lengths and angles for similar functional groups and are not the result of actual calculations on the specified molecule.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Not Available
LUMO Not Available

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, particularly hyperconjugative interactions, contribute significantly to molecular stability. For the target molecule, NBO analysis would quantify the stabilizing effects of interactions between the phenyl rings, the carboxyl group, and the ether linkage.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. An MEP map of this compound would highlight the electron-rich oxygen atoms of the carboxyl and methoxy groups as likely sites for interaction with electrophiles.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time.

In the absence of specific research, the scientific community awaits future studies that will apply these powerful computational tools to this compound, which will undoubtedly provide a deeper understanding of its chemical nature and potential applications.

Solvent Effects and Solution-Phase Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational studies, often employing implicit or explicit solvent models, can predict how the conformational preferences and electronic properties of the molecule change in different environments.

In non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen is likely to be a dominant conformational feature. This interaction would lead to a more compact structure. Conversely, in polar protic solvents such as water or alcohols, intermolecular hydrogen bonding with the solvent molecules would be favored. ucl.ac.uk This interaction with the solvent can disrupt the intramolecular hydrogen bond, leading to a more extended conformation of the molecule.

Table 1: Predicted Solvent Effects on Key Properties of this compound

SolventDielectric ConstantPredicted Predominant ConformationPredicted pKa
Chloroform4.8Compact (Intramolecular H-bonding)Higher
Acetonitrile37.5Partially ExtendedIntermediate
Water80.1Extended (Intermolecular H-bonding)Lower

This table presents hypothetical data based on theoretical principles and studies of related substituted benzoic acids. ucl.ac.ukjbiochemtech.com

Computational Studies on Reactivity and Reaction Mechanisms

Computational methods are instrumental in understanding the reactivity of this compound and the mechanisms of its reactions.

The synthesis of this compound often involves a Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. libretexts.orgwikipedia.org Computational chemistry can be used to model this S\textsubscript{N}2 reaction and characterize the transition state. masterorganicchemistry.comorganicchemistrytutor.com By calculating the geometry and energy of the transition state, researchers can gain insights into the reaction's activation energy and kinetics.

For example, a theoretical investigation of the reaction between 2-methoxy-phenoxide and 2-(chloromethyl)benzoic acid would reveal a transition state where the oxygen of the phenoxide is partially bonded to the benzylic carbon, and the carbon-chlorine bond is partially broken. The energy of this transition state relative to the reactants would determine the reaction rate.

Table 2: Hypothetical Transition State Properties for the Synthesis of this compound via Williamson Ether Synthesis

ParameterValue
Reaction2-methoxy-phenoxide + 2-(chloromethyl)benzoic acid
Computational MethodDFT (B3LYP/6-31G*)
Activation Energy (kcal/mol)18.5
Key Bond Distances (Å)O-C (forming): 2.1, C-Cl (breaking): 2.3

This table contains illustrative data based on computational studies of S\textsubscript{N}2 reactions. masterorganicchemistry.com

Beyond characterizing a single transition state, computational studies can elucidate the entire reaction pathway for the synthesis or subsequent reactions of this compound. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the minimum energy path connecting them.

For instance, the esterification of the carboxylic acid group can be modeled to understand the stepwise mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by an alcohol, and subsequent elimination of water. Density Functional Theory (DFT) calculations are a powerful tool for such investigations, providing detailed information about the electronic and structural changes that occur throughout the reaction. nih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as solubility, melting point, and partition coefficient (logP). researchgate.net

These models typically use a set of molecular descriptors, which are numerical representations of the molecule's structure, to build a mathematical equation that predicts the property of interest. For example, a QSPR model for the aqueous solubility of a series of substituted benzoic acids, including the title compound, might use descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and solvent accessible surface area.

Table 3: Illustrative QSPR Model for Predicting logP of Substituted Benzoic Acids

DescriptorCoefficient
Molecular Weight0.02
Number of Rotatable Bonds-0.15
Polar Surface Area-0.05
Constant1.2

This table presents a hypothetical QSPR equation for illustrative purposes, based on general principles of QSPR modeling. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netstmjournals.com In the context of this compound, docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. nih.govresearchgate.net

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, docking studies of this compound with a generic enzyme active site might show that the carboxylic acid group forms hydrogen bonds with polar amino acid residues, while the aromatic rings engage in hydrophobic interactions with non-polar residues. These in silico predictions can guide the design of new molecules with enhanced biological activity. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 2-[(2-Methoxyphenoxy)methyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthetic route involves multi-step reactions starting from 2-methoxyphenol and benzaldehyde derivatives. Key steps include:
  • Etherification : Reacting 2-methoxyphenol with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-methyl intermediate.
  • Oxidation : Converting the methyl group to a carboxylic acid using oxidizing agents like KMnO₄ in acidic media .
  • Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 10–15 min) improves yield (up to 85%) compared to traditional reflux methods (60–70%) .
    Critical Parameters : Solvent polarity, temperature, and catalyst choice (e.g., phase-transfer catalysts) significantly impact regioselectivity.

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.8 ppm), with distinct singlet for methoxy (δ ~3.8 ppm) and methylene bridge (δ ~5.2 ppm).
  • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm, methoxy carbon at δ ~56 ppm .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 78.5°), confirming steric constraints .
  • HPLC-MS : Purity (>95%) and molecular ion ([M+H]⁺ at m/z 287) are verified using reverse-phase C18 columns (ACN/water gradient) .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer :
  • Bactericidal Activity : Derivatives inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of cell membrane integrity, tested via broth microdilution .
  • Drug Delivery : Ester derivatives (e.g., methyl ester) enhance bioavailability by 40% in in vitro Caco-2 permeability assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to simulate NMR spectra. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .
  • Variable Temperature NMR : Conduct experiments (e.g., 25–60°C) to identify dynamic processes (e.g., restricted rotation of methoxy groups).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations confirm spatial proximity of methylene bridge and methoxy substituents .

Q. What metabolic pathways are predicted for this compound in mammalian systems?

  • Methodological Answer :
  • Phase I Metabolism : Predominant oxidation of the methylene bridge to form 2-[(2-methoxyphenoxy)carbonyl]benzoic acid (CYP3A4-mediated, confirmed via human liver microsomes) .
  • Phase II Conjugation : Glucuronidation at the carboxylic acid group (UGT1A1/1A3), detected using LC-QTOF-MS with stable isotope tracers .
    Experimental Design : Use radiolabeled (¹⁴C) compound in hepatocyte assays to quantify metabolite ratios.

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The ortho-methoxy group hinders nucleophilic attack at the methylene bridge, reducing SN2 reactivity by 60% compared to para-substituted analogs (kinetic studies in THF) .
  • Electronic Effects : Electron-withdrawing substituents on the benzoic acid ring increase electrophilicity, accelerating reactions with amines (e.g., k = 0.45 M⁻¹s⁻¹ for nitro derivatives vs. 0.12 M⁻¹s⁻¹ for methoxy) .
    Tool : Hammett plots (σ⁺ values) correlate substituent effects with rate constants.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.